molecular formula C10H19N2O4PS B14670628 Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester CAS No. 37934-17-1

Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester

Cat. No.: B14670628
CAS No.: 37934-17-1
M. Wt: 294.31 g/mol
InChI Key: LHAVLVBMPFXNEL-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as 5-propyl-1,3,4-oxadiazole-2-methanol. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phosphorothioates.

    Substitution: Substituted phosphorothioates with different nucleophiles.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a prodrug for delivering active compounds.

    Industry: Utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester involves the inhibition of enzymes by forming covalent bonds with the active sites. The phosphorothioate group interacts with the serine residue in the active site of enzymes such as acetylcholinesterase, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the accumulation of neurotransmitters and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-diethyl S-((5-propyl-1,3,4-oxadiazol-2-yl)methyl) ester is unique due to the presence of the 5-propyl-1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphorothioates and contributes to its specific applications and mechanism of action.

Properties

CAS No.

37934-17-1

Molecular Formula

C10H19N2O4PS

Molecular Weight

294.31 g/mol

IUPAC Name

2-(diethoxyphosphorylsulfanylmethyl)-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H19N2O4PS/c1-4-7-9-11-12-10(16-9)8-18-17(13,14-5-2)15-6-3/h4-8H2,1-3H3

InChI Key

LHAVLVBMPFXNEL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)CSP(=O)(OCC)OCC

Origin of Product

United States

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